Monosodium arsenate

Description

Historical Trajectories of Organic Arsenicals in Scientific Context

The history of organoarsenic compounds in science dates back over two centuries. rsc.org One of the earliest identified organometallic compounds was the foul-smelling cacodyl, synthesized in 1760. rsc.org The study of such compounds was pivotal in the development of key chemical theories, including the concept of valency. rsc.org

In the early 20th century, organic arsenicals gained prominence in pharmacology with Paul Ehrlich's development of Salvarsan as a treatment for syphilis. researchgate.netnih.gov The application of arsenicals later expanded into agriculture as pesticides and herbicides. researchgate.netbibliotekanauki.pl The use of arsenical compounds like MSMA in agriculture became more prevalent in the latter half of the 20th century. bibliotekanauki.placs.org For instance, research in the 1970s began to focus on the environmental fate of arsenical agrochemicals like MSMA. acs.org

Evolution of Research Perspectives on Monosodium Methanearsonate

Initial research on MSMA largely centered on its efficacy as a herbicide. Studies conducted from 1989 to 1991, for example, demonstrated that MSMA enhanced the control of various broadleaf weeds when mixed with other herbicides. cotton.org However, concerns over the development of weed resistance to organoarsenical herbicides have also been a long-standing research topic. cotton.org

Over time, the scientific focus has broadened significantly to encompass the environmental fate and behavior of MSMA. researchgate.netnih.govepa.govwaterborne-env.com A substantial body of literature now exists on how MSMA interacts with the environment. researchgate.netnih.gov Key areas of investigation include its sorption to soil particles, microbial transformation processes (methylation and demethylation), and its potential for leaching. researchgate.netnih.govnih.gov

Recent research has highlighted the complexity of MSMA's environmental behavior, noting that its fate is controlled by both microbial activity and sorption to solid surfaces. researchgate.netnih.gov Studies have employed advanced analytical techniques, such as gas chromatography with electron capture detection (GC/ECD) and inductively coupled plasma-mass spectrometry (ICP-MS), to quantify MSMA and its metabolites in various environmental matrices. epa.govregulations.gov

Contemporary Academic Significance of Monosodium Methanearsonate Studies

The contemporary academic significance of MSMA studies lies in several key areas. A primary focus is on understanding the long-term environmental impact of its use. researchgate.netnih.gov Researchers are actively investigating the transformation of MSMA in soil, which can lead to the formation of other arsenic species, including inorganic arsenic. researchgate.netnih.govregulations.gov

The development of sophisticated analytical methods to differentiate between various arsenic species is another crucial area of modern research. researchgate.netepa.gov This is vital for accurately assessing the environmental fate and potential risks associated with MSMA application. researchgate.net Furthermore, there is ongoing research into the potential for MSMA and its degradation products to accumulate in the food chain. researchgate.net

Recent studies have utilized advanced modeling techniques to predict the environmental concentrations of MSMA and its metabolites, providing a more nuanced understanding of its behavior under various environmental conditions. waterborne-env.comoup.com The cytotoxicity and molecular responses of cells to MSMA exposure also continue to be an area of active investigation. mdpi.com

Detailed Research Findings

Physicochemical Properties

Monosodium methanearsonate is a colorless crystalline solid. epa.gov It is soluble in water. epa.gov The following table summarizes some of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | CH₄AsNaO₃ | epa.gov |

| Molecular Weight | 161.952 g/mol | cdutcm.edu.cnnih.gov |

| Melting Point | 132-139 °C | epa.gov |

| Water Solubility | 5.8 x 10⁵ mg/L at 20 °C | nih.gov |

| Appearance | Colorless crystalline solid | epa.gov |

Environmental Fate and Behavior

The environmental fate of MSMA is complex and influenced by various factors.

Sorption: MSMA exhibits strong sorption to soil minerals, particularly iron and aluminum (hydr)oxides. researchgate.netnih.gov Studies have shown that a significant portion of applied MSMA is quickly sorbed to soil. researchgate.netnih.gov One study found that within two days, only 20-25% of the applied radioactivity from ¹⁴C-labeled MSMA was extractable with water. researchgate.netnih.gov

Transformation: In the soil, MSMA can undergo microbial transformation through two primary pathways: methylation to dimethylarsinic acid (DMA) and demethylation to inorganic arsenic (iAs). researchgate.netnih.gov The rates of these transformations are influenced by factors such as soil type, temperature, pH, and microbial activity. researchgate.netnih.gov Laboratory studies have shown that MSMA degrades slowly under aerobic aquatic conditions. epa.gov

Mobility: Due to its strong sorption to soil, the mobility of MSMA is considered to be low. epa.gov Laboratory data indicate that it is persistent but not very mobile. epa.govepa.gov

Analytical Methods

Various analytical methods have been developed and utilized for the detection and quantification of MSMA and its metabolites in different matrices.

Gas Chromatography (GC): A gas chromatography method with an electron capture detector (GC/ECD) has been used to quantify residues of MSMA in cottonseed. epa.gov

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique has been employed to determine total arsenic residues in peanut nutmeat and hay following MSMA application to the soil. regulations.gov

Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS): GFAAS has been used for the analysis of total arsenic in cotton gin byproducts. regulations.gov

Structure

2D Structure

Properties

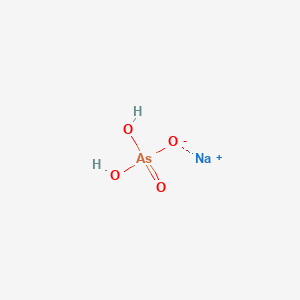

IUPAC Name |

sodium;dihydrogen arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRTGQHVBWRJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaH2AsO4, AsH2NaO4 | |

| Record name | sodium dihydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_dihydrogen_arsenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058611 | |

| Record name | Monosodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.925 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium arsenate is a colorless to white crystalline solid. It is soluble in water. It is toxic by ingestion., Colorless to white solid; [CAMEO] Does not exist in a crystalline form; [Ullmann] | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

356 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.87 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7631-89-2, 10103-60-3 | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

187 °F (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Analytical Methodologies for Arsenic Speciation in Research Matrices

Chromatographic Separation Techniques for Arsenic Species

Chromatography is a fundamental component of arsenic speciation analysis, enabling the physical separation of different arsenic compounds prior to their detection. The choice of chromatographic technique depends on the specific arsenic species of interest and the nature of the sample matrix.

The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has become a powerful and widely used tool for arsenic speciation analysis. ingeniatrics.comthermofisher.com This hyphenated technique combines the high separation efficiency of HPLC with the sensitive and element-specific detection capabilities of ICP-MS. ingeniatrics.comthermofisher.com

In this setup, the sample is first injected into the HPLC system, where different arsenic species are separated based on their interactions with a stationary phase packed in a column. Anion-exchange chromatography is a common approach, where a mobile phase, often an ammonium (B1175870) carbonate buffer, is used to elute the arsenic species from the column at different rates. nih.govspeciation.net The separated species then flow directly into the ICP-MS, where they are atomized and ionized in a high-temperature argon plasma, and the resulting ions are detected by the mass spectrometer at arsenic's specific mass-to-charge ratio (m/z 75). thermofisher.comnerc.ac.uk

Recent advancements have focused on developing rapid and automated methods. For instance, methods utilizing shorter columns with smaller particle sizes can significantly reduce chromatographic run times, sometimes to under five minutes for the separation of multiple arsenic species. nih.gov The use of gradient elution, where the composition of the mobile phase is changed during the analysis, can also optimize the separation of a wide range of arsenic compounds. nih.gov To improve accuracy, online internal standard correction techniques can be employed to compensate for matrix effects and instrumental drift. ingeniatrics.com

The robustness and accuracy of HPLC-ICP-MS have been demonstrated for various matrices, including food, water, and biological samples like urine and serum. nih.govresearchgate.netnerc.ac.uk Method validation often involves assessing parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy through recovery studies with spiked samples and the analysis of certified reference materials. nih.govnih.gov

Table 1: Performance Characteristics of Selected HPLC-ICP-MS Methods for Arsenic Speciation

| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 nih.gov |

|---|---|---|---|

| Matrices | Food (various) | Human serum and urine | Rice, seaweed, seafood, marine oils |

| Arsenic Species | As(III), As(V), MMA, DMA | As(III), As(V), MMA, DMA, AsB | As(III), As(V) |

| Chromatography | Anion-exchange, gradient elution | Anion-exchange, gradient elution | Anion-exchange |

| LOD | 1.88 µg/kg (dw) | 0.3–1.5 ng·mL⁻¹ | - |

| LOQ | 6.25 µg/kg (dw) | 1.0–5.0 ng·mL⁻¹ | 0.02 mg/kg (in fish oil) |

| Recovery | - | 94–139% (serum) | 87.5–112.4% |

| Precision (CVr) | 4.7% to 5.5% | - | <10% |

| Analysis Time | < 10 min | - | - |

Ion-exchange chromatography (IC) is a primary technique for separating ionic arsenic species like arsenite and arsenate. nih.gov This method relies on the reversible exchange of ions between the sample and a charged stationary phase (the ion-exchanger). Anion-exchange chromatography, which uses a positively charged stationary phase, is particularly effective for separating the anionic forms of arsenic. thermofisher.comoup.com

The separated arsenic species can be detected by various elemental detectors. While ICP-MS is a common choice for its high sensitivity, other detectors like Flame Atomic Absorption Spectrometry (FAAS) can also be used, although they generally offer lower sensitivity. oup.com The choice of mobile phase is critical for achieving good separation. Buffers such as ammonium phosphate (B84403) and ammonium carbonate are frequently used, and their pH and concentration are optimized to control the retention times of the different arsenic species. oup.comresearchgate.net

Research has demonstrated the successful separation of multiple arsenic and selenium species in a single chromatographic run using anion-exchange chromatography. oup.com The development of methods using different types of anion-exchange columns, such as those with strong or weak anion-exchange properties, allows for flexibility in optimizing separations for specific applications. nih.gov

Table 2: Comparison of Ion-Exchange Chromatography Conditions for Arsenic Speciation

| Parameter | Study 1 oup.com | Study 2 nih.gov |

|---|---|---|

| Column Type | Hamilton PRP-X100 (Anion Exchange) | IonPac AS7 (Strong Anion Exchange) |

| Mobile Phase | 12.5mM Ammonium Phosphate (pH 8.5) | Nitric Acid Gradient |

| Detector | ICP-MS | ICP-MS |

| Separated Species | As(III), As(V), MMA, DMA, Se(IV), Se(VI) | Cationic, neutral, and anionic arsenic species |

| Analysis Time | ~16 min | < 10 min |

| Absolute LODs (As) | 11-21 pg | Sub-microgram per liter range |

Capillary electrophoresis (CE) is another powerful separation technique for arsenic speciation, known for its high separation efficiency and low sample and reagent consumption. rsc.orgnih.gov In CE, charged molecules are separated in a narrow capillary filled with an electrolyte solution under the influence of an electric field.

CE can be coupled with various detectors, including mass spectrometry (CE-MS) and inductively coupled plasma mass spectrometry (CE-ICP-MS), to provide sensitive and specific detection of arsenic species. rsc.orgnih.gov The on-line coupling of CE with ESI-MS provides both elemental and structural information about the arsenic compounds. rsc.org CE-ICP-MS offers the advantage of element-selective detection with very low detection limits. nih.govrsc.org

Methods have been developed to separate multiple anionic and cationic arsenic species in a single run. rsc.orgrsc.org Techniques like sample stacking can be employed to preconcentrate the sample online, thereby improving detection limits. nih.govnih.gov The use of pressure mobilization during or after the CE separation can significantly shorten the analysis time. rsc.org

Table 3: Performance of Capillary Electrophoresis Methods for Arsenic Speciation

| Parameter | Method 1 (CE-ESI-MS) rsc.org | Method 2 (CE-ICP-MS) nih.gov | Method 3 (CE-UV with preconcentration) nih.gov |

|---|---|---|---|

| Separated Species | As(III), As(V), MMA, DMA, AsB, AsC | As(III), As(V), MMA, DMA, AsB, AsC | As(III), As(V), MMA, DMA |

| Detection Limit (As species) | 60-480 µg L⁻¹ | 15 µg As/L | 0.08-0.3 ppb As |

| Detection Limit (As(III)) | 50 mg L⁻¹ | 15 µg As/L | 0.08-0.3 ppb As |

| Key Features | Pressure mobilization to shorten analysis time | Sample stacking for improved detection | On-line sample preconcentration |

Spectrometric Detection Methods for Arsenic Quantification

Spectrometric methods are essential for the quantitative determination of arsenic following separation. These techniques measure the interaction of electromagnetic radiation with the arsenic atoms, providing a signal that is proportional to the concentration of the element.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for trace and ultra-trace elemental analysis due to its exceptional sensitivity, wide linear dynamic range, and ability to perform isotopic analysis. thermofisher.comspectroscopyonline.com In ICP-MS, the sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the arsenic atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

A significant challenge in arsenic analysis by ICP-MS is the presence of spectral interferences, particularly from polyatomic ions like argon chloride (⁴⁰Ar³⁵Cl⁺) which has the same nominal mass as arsenic (⁷⁵As). thermofisher.com To overcome this, collision/reaction cell technology is often employed. In this approach, a gas such as helium or oxygen is introduced into a cell before the mass analyzer. The interfering ions collide or react with the gas and are either removed or shifted to a different mass, allowing for the interference-free detection of arsenic. thermofisher.comspectroscopyonline.com For example, using oxygen as a reaction gas can convert As⁺ to AsO⁺, which is detected at m/z 91, away from the original interferences. spectroscopyonline.com

Triple quadrupole ICP-MS (ICP-MS/MS) offers even more advanced interference removal capabilities, providing highly accurate results for arsenic in complex matrices. spectroscopyonline.com

Table 4: ICP-MS Approaches for Arsenic Analysis

| Technique | Approach | Advantage | Reference |

|---|---|---|---|

| Quadrupole ICP-MS with Collision/Reaction Cell | On-mass analysis with kinetic energy discrimination (KED) or mass-shift reaction | Removes polyatomic interferences | thermofisher.com |

| Triple Quadrupole ICP-MS (ICP-MS/MS) | Mass-shift reaction (e.g., As⁺ → AsO⁺) | Highly effective interference removal, improved accuracy in complex matrices | spectroscopyonline.com |

Atomic Absorption Spectrometry (AAS) is a well-established and robust technique for the determination of arsenic. nih.gov It measures the absorption of light by free atoms in the gaseous state. For arsenic analysis, hydride generation AAS (HG-AAS) is often used to enhance sensitivity. In this technique, arsenic in the sample is chemically converted to its volatile hydride (arsine, AsH₃), which is then swept into a heated quartz cell where it is atomized. usda.govshimadzu.com This method offers significantly higher sensitivity compared to conventional flame AAS. shimadzu.com A crucial step in total arsenic analysis by HG-AAS is the pre-reduction of As(V) to As(III), as only As(III) is efficiently converted to arsine. nih.gov

Graphite (B72142) Furnace AAS (GF-AAS), also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), is another highly sensitive variant of AAS. nih.govusgs.gov In GF-AAS, a small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample. nemi.gov This technique provides very low detection limits, often in the parts-per-billion (ppb) or µg/L range. usgs.gove3s-conferences.org The use of matrix modifiers, such as palladium and magnesium nitrate, is often necessary to prevent the loss of volatile arsenic species during the charring step and to minimize matrix interferences. usgs.govub.edu Zeeman background correction is also commonly used to compensate for high background signals. nih.gov

Table 5: Performance of AAS Variants for Arsenic Determination

| Technique | Key Features | Typical Detection Limit | Reference |

|---|---|---|---|

| Hydride Generation AAS (HG-AAS) | Chemical conversion to volatile arsine (AsH₃), high sensitivity. | ~1 ppb in solution | shimadzu.com |

| Graphite Furnace AAS (GF-AAS / ETAAS) | Electrothermal atomization in a graphite tube, very low detection limits. | 0.9 µg/L | usgs.gov |

| ETAAS with Preconcentration | Phase transition microextraction prior to analysis. | 0.05 µg/L | e3s-conferences.org |

Atomic Fluorescence Spectrometry (AFS)

Atomic Fluorescence Spectrometry (AFS) stands out as a highly suitable detection technique for speciation studies of arsenic and other hydride-forming elements. rsc.orgresearchgate.net Its key advantages include low detection limits, often below the µg/L level, and a wide linear calibration range that extends to the mg/L level, making it applicable to a diverse array of environmental, biological, and food samples. rsc.orgresearchgate.net AFS is often coupled with separation techniques like high-performance liquid chromatography (HPLC) or ion chromatography (IC) to separate different arsenic species before detection. nih.govnih.gov

For instance, a method for analyzing arsenic species in aqueous sulfide (B99878) samples utilizes an IC system connected to a Hydride-Generation AFS (IC-HG-AFS). nih.gov This setup allows for the determination of inorganic As(III) and As(V) species, including arsenite and arsenate, with detection limits around 1-3 µg/L. nih.gov Another approach for arsenic speciation in drinking tea samples employed HG-AFS to determine As(III) and total inorganic arsenic with detection limits of 7.0 × 10-2 μg L-1 and 9.5 × 10-2 μg L-1, respectively. asianpubs.org

The combination of HPLC with HG-AFS has been successfully used for the speciation of arsenic in PM10 samples, where arsenate [As(V)] was found to be the predominant species. nih.gov Furthermore, online microwave derivatization combined with HG-AFS has been shown to differentiate between more and less toxic arsenic species, proving useful in metabolism studies of arsenic compounds. acs.org

Methodologies for Arsenic Speciation in Diverse Environmental Compartments

Aquatic Media Speciation Analysis

The speciation of arsenic in aquatic environments is crucial for assessing water quality and potential risks. usgs.goveurofinsus.com In natural waters, arsenic can exist as arsenite (As(III)), arsenate (As(V)), and various organic forms. eurofinsus.com The distribution between these species is influenced by factors like pH, redox potential, and biological activity. eurofinsus.com

Various analytical techniques are employed for arsenic speciation in water. usgs.govrsc.org High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a widely used method. usgs.govrsc.org This technique allows for the separation and quantification of different arsenic species, including arsenite, arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMAA). usgs.gov

To facilitate the separation of arsenate and arsenite in water samples, disposable cartridges containing a highly selective adsorbent can be used. metalsoftcenter.com These cartridges effectively remove arsenate from the sample, allowing the remaining arsenite to be quantified. metalsoftcenter.com Another approach involves the use of thiol-ligands and cotton fibers for the solid phase extraction of arsenic species, followed by determination with ICP-OES. tandfonline.com

Soil and Sediment Arsenic Extraction and Analysis

The analysis of arsenic species in soils and sediments requires an initial extraction step to move the arsenic from the solid phase into a solution suitable for analysis. analytik-jena.combrooksapplied.com The choice of extraction method is critical as it can influence the efficiency of arsenic recovery and potentially alter the original speciation. brooksapplied.comnih.gov

A variety of extractants have been utilized, including water, methanol, and various acids and salt solutions. analytik-jena.comresearchgate.net Phosphoric acid has been shown to be effective for extracting arsenic species from soil and sediment samples. nih.govnih.gov For instance, a method using 1.0 M phosphoric acid with 0.1 M ascorbic acid in a microwave-assisted extraction (MAE) has been developed. analytik-jena.com MAE offers advantages such as automation, faster operation, and reduced labor compared to conventional methods. analytik-jena.com

To prevent the transformation of arsenic species during extraction, particularly the oxidation of As(III) to As(V), various strategies have been explored. nih.gov The addition of sodium diethyldithiocarbamate (B1195824) trihydrate (NaDDC) to a phosphate extraction solution has been shown to minimize As(III) oxidation. nih.gov Following extraction, techniques like HPLC-ICP-MS or HPLC-HG-AFS are commonly used to separate and quantify the different arsenic species. analytik-jena.comnih.gov

| Extraction Method | Matrix | Key Findings/Technique | Reference |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) with Phosphoric and Ascorbic Acid | Soil and Sediment | Good recovery of arsenic species. Coupled with HPLC-ICP-MS for analysis. | analytik-jena.com |

| Phosphate solution with Sodium Diethyldithiocarbamate Trihydrate (NaDDC) | Soil and Sediment | Effectively minimizes the oxidation of As(III) to As(V) during extraction. | nih.gov |

| Phosphate-based acidic extraction and 2 M HCl solution | Soil | Used to differentiate between As(III), total inorganic As, MMAs, and DMAs. | brooksapplied.com |

| Hydroxylammonium hydrochloride, ammonium oxalate, and orthophosphoric acid | River sediment, agricultural soil, sewage sludge | "Soft" extraction approaches for determining As(III), As(V), MMAA, and DMAA. | mdpi.com |

Air Speciation Measurement Techniques

The measurement of speciated arsenic in the air is important for understanding inhalation exposure and associated health risks. nih.govtandfonline.com Arsenic in the atmosphere exists predominantly in particulate form, with inorganic species, arsenite (As(III)) and arsenate (As(V)), being the most common. nih.govtandfonline.comtandfonline.com Studies have shown that As(V) is often more prevalent than As(III). nih.govtandfonline.com

The analytical process for air speciation involves sample collection, extraction, and analysis. nih.govtandfonline.com Various techniques have been developed to effectively separate arsenic species in air samples. nih.gov Common analytical methods include inductively coupled plasma mass spectrometry (ICP-MS) and hydride generation-atomic absorption spectrometry (HG-AAS), which offer sensitive detection limits. nih.govtandfonline.com For example, a study in an industrialized urban area used HPLC-HG-AFS to determine As(V) and As(III) in PM10 samples. nih.gov

Long-term studies have monitored the trends of atmospheric arsenic pollution. researchgate.net One such study found that from 2016 to 2020, the average concentration of total atmospheric arsenic gradually decreased, while the proportion of As(III) increased. researchgate.net It was also noted that arsenic tends to accumulate on fine particles. researchgate.net

| Finding/Technique | Location/Context | Details | Reference |

|---|---|---|---|

| Predominance of Inorganic Arsenic | General Air Samples | Arsenic in the air is mainly in inorganic forms, with As(V) often being more prevalent than As(III). Organic methylated arsenic compounds are typically negligible. | nih.govtandfonline.com |

| HPLC-HG-AFS for PM10 Analysis | Industrialized Urban Area (Huelva, SW Spain) | As(V) was the main species found, followed by As(III). The high levels were attributed to industrial sources. | nih.gov |

| Long-term Trend Analysis (2016-2020) | Qingdao, China | Average total arsenic concentration decreased, while the proportion of As(III) increased. As(V) was the dominant species. | researchgate.net |

| Extraction from Pollen | Atmospheric Samples | An optimized method using acetone, ultrasonic bath, and centrifugation was developed to extract As(III) and As(V) from pollen for LC-ICP-MS analysis. | tandfonline.com |

Plant Tissue Arsenic Speciation

Understanding arsenic speciation in plant tissues is essential for assessing its uptake, transformation, and potential entry into the food chain. rsc.orgspeciation.net Plants primarily take up inorganic arsenic, As(III) and As(V), from the soil through different transport mechanisms. nih.gov Once inside the plant, As(V) is often reduced to As(III). nih.gov

The extraction of arsenic species from plant material is a critical first step for analysis. rsc.org Microwave-assisted extraction using a modified protein extracting solution has been shown to be effective for various plant materials. rsc.org It is also crucial to use methods that preserve the integrity of the arsenic species during sample preparation, as drying and storage can alter the speciation. tandfonline.com Therefore, analysis of fresh, wet samples is often recommended. tandfonline.com

Studies have shown that the distribution of arsenic species can vary between different parts of the plant. researchgate.net For example, in pepper plants, organic arsenic compounds were found to accumulate more in the generative parts (fruits), while inorganic species were predominant in the roots and biomass. researchgate.net In rice plants grown in high-arsenic environments, both As(III) and As(V) have been detected in various parts, including the roots, stems, leaves, and grains. speciation.net

Development of Novel Biosensors for Arsenical Detection

The development of biosensors offers a promising avenue for the rapid, sensitive, and cost-effective detection of arsenicals, including monosodium arsenate. nih.govnih.gov These biosensors often utilize biological components, such as proteins or whole cells, coupled with a signal transducer. nih.govnih.gov

Whole-cell biosensors have been engineered using the ArsR transcriptional repressor protein, which controls the expression of arsenic resistance genes in bacteria. nih.gov In the presence of arsenite, ArsR dissociates from the DNA, allowing the expression of a reporter gene, which can produce a detectable signal such as light (luciferase) or a color change. nih.govasm.org For instance, a biosensor using firefly luciferase as a reporter was able to detect As(III) at concentrations as low as 7.5 µg/L. nih.gov Another novel whole-cell biosensor developed in the bacterium Rhodopseudomonas palustris indicates the presence of arsenite through a visible color change from yellow to red. asm.org

Researchers have also developed biosensors specifically for organoarsenicals. A whole-cell biosensor using a modified ArsR repressor was constructed to be highly selective for trivalent methyl and aromatic arsenicals, with minimal response to inorganic arsenic. acs.orgresearchgate.net This biosensor can detect the reduced forms of herbicides like monosodium methylarsonic acid (MSMA). acs.orgresearchgate.net

Furthermore, aptamer-based fluorescent biosensors have been designed for the detection of As(III). mdpi.com One such biosensor employs a triple-helix molecular switch and demonstrates high sensitivity and selectivity, with a detection limit of 69.95 nM. mdpi.com Other approaches include pH-based biosensors that produce a color change in the presence of arsenic and systems using endospores for enhanced stability and distribution. researchgate.netresearchgate.net

| Biosensor Type | Principle | Target Analyte(s) | Key Features | Reference |

|---|---|---|---|---|

| Whole-cell (ArsR-based) | Luciferase reporter gene expression | As(III), Sb(III), Cd(II) | High sensitivity (e.g., 7.5 µg/L for As(III)) | nih.gov |

| Whole-cell (ArsR-based) | Color change (carotenoid conversion) | Arsenite | Visible detection without instrumentation | asm.org |

| Whole-cell (modified ArsR) | Fluorescence anisotropy | Trivalent methyl and aromatic arsenicals (e.g., reduced MSMA) | Highly selective for organoarsenicals | acs.orgresearchgate.net |

| Aptamer-based | Triple-helix molecular switch, fluorescence quenching | As(III) | High sensitivity (LOD 69.95 nM) and selectivity | mdpi.com |

| pH-based | pH-dependent color change | Arsenic | Allows for high-throughput, continuous monitoring | nih.govresearchgate.net |

| Endospore-based | Chromogenic system | Arsenic | Can be stored and distributed in dried form | researchgate.netresearchgate.net |

Environmental Fate and Biogeochemical Cycling of Monosodium Methanearsonate

Transformation Pathways of Monosodium Methanearsonate in Environmental Systems

Once in the soil, the MMA anion from MSMA can be transformed by soil microorganisms through two main pathways: demethylation to inorganic arsenic (iAs) and methylation to dimethylarsinic acid (DMA). researchgate.netresearchgate.netnih.gov These transformation processes are critical as they alter the toxicity and mobility of the arsenic species. Only the fraction of MMA that is in the soil solution is available for microbial transformation; molecules that are sorbed to soil minerals are inaccessible to microorganisms. oup.com

A primary transformation pathway for MSMA in the environment is the microbial demethylation of its active component, MMA, into more toxic inorganic forms of arsenic. researchgate.netpnas.org This process is not a single-step reaction but involves a sequential pathway. Research has demonstrated that the degradation of MSMA to inorganic arsenite [As(III)] occurs in two steps, often carried out by different species within a microbial community. pnas.org First, the pentavalent methylarsonic acid [MAs(V)] is reduced to the more toxic trivalent methylarsonous acid [MAs(III)]. pnas.org Subsequently, a second set of microbes cleaves the carbon-arsenic (C-As) bond in MAs(III) to produce inorganic arsenite [As(III)]. pnas.org

A key enzyme identified in this process is ArsI, a C-As lyase. pnas.orgfrontiersin.org This enzyme, found in various aerobic bacteria, facilitates the demethylation of MAs(III) back to inorganic arsenic, effectively detoxifying the trivalent methylated compound for that organism. pnas.orgfrontiersin.org Studies have shown that in soils treated with MSMA, the concentration of MMA gradually decreases over time, with a corresponding increase in inorganic arsenic, confirming that demethylation is a significant fate process. core.ac.uk While dimethylarsinic acid (DMA) may appear as an initial dominant product, inorganic As(V) is often the ultimate transformation product by the end of experiments. nih.gov

In addition to demethylation, certain soil microorganisms can further methylate MMA to form dimethylarsinic acid (DMA). researchgate.netnih.govresearchgate.net This process involves the addition of a second methyl group to the arsenic atom. Laboratory and field studies have consistently identified DMA as a transformation product in soils following the application of MSMA. researchgate.netresearchgate.net

DMA is often an intermediate product in the arsenic biogeochemical cycle. nih.gov In some soil incubation studies, DMA was observed as the dominant transformation product initially, before being subsequently demethylated to inorganic arsenic. nih.gov The formation of DMA is influenced by environmental conditions, and it has been noted particularly in continuously flooded soils, indicating that specific microbial populations active under such conditions are responsible for this methylation step. usda.gov The presence of DMA in soil percolate after MSMA application highlights that this transformation can affect the mobility and transport of arsenic in the environment. nih.gov

Aeration status is a critical factor that influences the rates and pathways of MSMA transformation in soil. researchgate.netdntb.gov.ua The activities of the microbial communities responsible for both methylation and demethylation are highly dependent on the presence or absence of oxygen.

Under aerobic conditions, the demethylation of MMA to inorganic arsenate (AsV) is a prominent pathway. acs.org Studies have shown that over long incubation periods in aerobic soils, both MMA and DMA are ultimately demethylated to arsenate. acs.org The enzyme ArsI, which is involved in the cleavage of the C-As bond, is a dioxygenase, indicating its function in aerobic environments. pnas.orgfrontiersin.org

Conversely, anaerobic or flooded conditions can significantly alter the transformation dynamics. researchgate.net Arsenic methylation is often enhanced under flooded conditions, which can lead to the accumulation of DMA. researchgate.netusda.gov Some studies report that anaerobic demethylation of both MMA and DMA to reduced arsenic species like iAs(III) can also occur. core.ac.uk Field experiments have shown that methyl-As compounds, including DMA, were detected primarily in high-arsenic plots that were continuously flooded, linking microbial methylation directly to anaerobic conditions. usda.gov The persistence of MSMA has been observed to be shorter in finer textured soils under continuous flooding compared to field conditions, with significant increases in both arsenate and DMA. researchgate.net

Table 1: Summary of Monosodium Methanearsonate (MSMA) Transformation Pathways

| Transformation Pathway | Reactant | Key Product(s) | Mediating Factor | Influencing Conditions | Citation |

| Demethylation | Monomethylarsonic Acid (MMA) | Inorganic Arsenic (iAs), primarily As(V) | Microbial Communities (e.g., Bacillus sp.) | Predominantly aerobic conditions | researchgate.netpnas.orgnih.gov |

| Methylation | Monomethylarsonic Acid (MMA) | Dimethylarsinic Acid (DMA) | Microbial Communities | Enhanced under anaerobic/flooded conditions | researchgate.netresearchgate.netusda.gov |

Sorption and Sequestration Dynamics in Soil Matrices

The mobility and bioavailability of MSMA and its transformation products are heavily controlled by sorption processes within the soil. oup.com Sorption refers to the binding of these arsenic compounds from the soil solution onto the surfaces of soil particles. This process is often biphasic, starting with rapid initial adsorption followed by a slower sequestration phase, where the arsenic becomes more strongly bound and less available over time. researchgate.netoup.com

The primary sorbents for methylarsonic acid (MMA) and its metabolites in soil are mineral surfaces, particularly the (hydr)oxides of iron (Fe) and aluminum (Al). oup.comoup.comacs.org The affinity of arsenic species for these surfaces generally follows the order: DMA < MMA ≤ arsenate. oup.com This means that any transformation of MMA to inorganic arsenate results in stronger binding to the soil. oup.com

Spectroscopic studies have provided insight into the specific binding mechanisms. Extended X-ray Absorption Fine Structure (EXAFS) studies indicate that MMA forms inner-sphere complexes with Fe and Al oxide surfaces. researchgate.netacs.org Specifically, the formation of bidentate binuclear complexes, where the arsenical compound binds to two adjacent metal atoms on the mineral surface, has been identified. researchgate.netacs.org This strong, direct bonding is responsible for the significant retention of MMA in soils. acs.org The amount of sorption is often proportional to the concentration of Al and Fe (hydr)oxides in the soil. researchgate.netacs.org Desorption studies show that a portion of the sorbed MMA is not easily released, confirming the strength of this binding. acs.org

Soil organic carbon (SOC) plays a dual role in the environmental fate of MSMA, influencing both its sorption and transformation. nih.gov Research has shown that higher levels of SOC can lead to decreased arsenic removal from the soil solution. nih.govresearchgate.net This is because organic matter can compete with arsenic species for binding sites on mineral surfaces, thereby reducing the extent of sorption and increasing the concentration of arsenic in the soil solution, which can enhance its mobility. nih.gov

Table 2: Factors Influencing Sorption of MSMA-derived Arsenic Species

| Factor | Impact on Sorption | Mechanism | Citation |

| Mineralogy | High sorption on Fe/Al (hydr)oxides | Formation of strong inner-sphere complexes (bidentate binuclear) | oup.comacs.org |

| Arsenic Speciation | Sorption affinity: DMA < MMA ≤ Arsenate | Inorganic arsenate forms the strongest bonds with mineral surfaces. | oup.com |

| Soil Organic Carbon (SOC) | Decreased sorption | Competition for binding sites on mineral surfaces. | nih.govresearchgate.net |

| pH | Sorption is pH-dependent; generally highest at pH 4-8 | Affects the surface charge of minerals and the speciation of arsenic anions. | oup.comacs.org |

| Aging/Residence Time | Increased sequestration over time | Gradual diffusion into mineral structures and stronger binding. | researchgate.netacs.org |

Biphasic Rates of Arsenic Removal from Solution

The removal of arsenic derived from monosodium methanearsonate (MSMA) from solution in soil environments is characterized by a biphasic process. science.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net This two-phase removal consists of an initial, rapid phase governed by sorption, followed by a second, slower phase that is limited by the rate of microbial species transformation. science.govresearchgate.netresearchgate.net

The first phase involves the rapid sorption of the monomethylarsonate (MMA) anion, the active component of MSMA, onto soil particles. nih.govresearchgate.net This initial, fast removal can occur within minutes to days following application. oup.com Studies have shown that a significant portion of applied MSMA is quickly sorbed to the soil. nih.govresearchgate.net For instance, within the first two days of application in soil column studies, only 20-25% of the applied radiolabelled MSMA was extractable with water, indicating substantial and rapid binding to the soil matrix. nih.gov

The second, slower phase of arsenic removal is dictated by biological and chemical transformations of the arsenical species. science.govresearchgate.netresearchgate.net After the initial sorption, the subsequent removal from the soil solution is a more gradual process. researchgate.netoup.com This phase is linked to microbial metabolism, which transforms MMA into other arsenic species, such as dimethylarsinic acid (DMA) and eventually inorganic arsenate (As(V)). science.govresearchgate.netresearchgate.netnih.gov The rate of this slower phase is limited by the kinetics of these species transformations. science.govresearchgate.netresearchgate.net Over time, the fraction of MSMA and its metabolites available for leaching or biological uptake progressively decreases as they become more firmly sequestered in the soil. nih.govresearchgate.netoup.com

Influence of Soil Type and Clay Content on Sorption

The sorption of monosodium methanearsonate is significantly influenced by soil type, with clay and iron oxide content being primary determining factors. researchgate.netnih.gov Soils with higher clay content exhibit more rapid and extensive sorption of MMA. researchgate.netresearchgate.netnih.gov

Research consistently demonstrates a strong positive correlation between the sorption of organoarsenicals like MMA and the clay and iron oxide contents of soils. researchgate.netnih.gov For example, arsenic removal from solution was found to be more extensive and faster in sandy clay loam soils compared to sand incubations. science.govresearchgate.netresearchgate.net The higher surface area and abundance of binding sites on clay minerals and associated iron and aluminum oxides facilitate greater retention of arsenicals. nih.govauburn.edu Studies comparing different soil types have shown that MMA sorption is most rapid in soils with a higher percentage of clay. researchgate.netnih.gov This is attributed to the formation of inner-sphere complexes between the arsenical molecules and the mineral surfaces, particularly Al/Fe-oxyhydroxides, which act as the main sorbents in many soils. researchgate.net

The impact of soil composition on arsenic retention is evident in field and laboratory studies. In one study comparing different root-zone media for golf course greens, a substrate of naturally coated sands and peat (NS+P), where sands were coated with clay, showed a higher capacity to prevent arsenic leaching compared to uncoated sands (S) or a mixture of uncoated sands and peat (S+P). nih.gov This highlights the critical role that clay fractions play in adsorbing and retaining arsenic from MSMA applications. nih.gov

Table 1: Effect of Soil Substrate Composition on Arsenic Leaching from MSMA Application

| Substrate Type | Description | Total Arsenic Leached (%) | Relative Leaching Capacity |

| S | Uncoated Sands | 18.6 | High |

| S + P | Uncoated Sands + Peat | 10.8 | Medium |

| NS + P | Naturally Coated Sands + Peat | 7.0 | Low |

| Data sourced from a 14-week study on golf course green lysimeters. nih.gov |

Mobility and Distribution in Environmental Compartments

Transport in Soil Profiles and Potential for Leaching

The transport of arsenic from MSMA in soil profiles is generally limited, with the majority of the applied arsenic being retained in the upper soil layers. nih.govncsu.edu However, the potential for leaching exists and is dependent on various edaphic and management factors. researchgate.netresearchgate.net

Upon application, MSMA is subject to rapid sorption, which confines it and its metabolites largely to the surface soils. regulations.gov Studies have consistently shown that arsenic from MSMA applications tends to accumulate in the plow layer or topsoil, with little evidence of significant leaching into deeper zones. researchgate.net In turfgrass systems, column and field studies have detected elevated porewater arsenic concentrations down to 40 cm, but not to a depth of 76 cm. researchgate.netresearchgate.net Under aerobic conditions, it is suggested that minimal arsenic leaching to groundwater would occur after a typical MSMA application. researchgate.net

Despite this general retention in the topsoil, leaching remains a concern, particularly in areas with shallow water tables or under specific soil conditions. researchgate.netncsu.edu The mobility of MMA is considered greater than its primary metabolite, inorganic arsenate (As(V)), which limits porewater arsenic concentrations after transformation has occurred. ncsu.edu The presence of turfgrass may also help mitigate leaching compared to bare ground, due to factors like foliar interception of the herbicide and root uptake of arsenic from the soil solution. ncsu.edu However, repeated applications over many years could still pose an environmental risk. researchgate.net

Runoff Potential into Surface Water Bodies

Surface runoff represents a significant pathway for the transport of arsenic from MSMA-treated areas into adjacent surface water bodies. nih.govthebermudabible.com This potential for contamination of aquatic ecosystems is a primary environmental concern associated with MSMA use. thebermudabible.comepa.gov

Following application, particularly on sloped surfaces like golf courses or highway rights-of-way, rainfall or irrigation can mobilize MSMA and its degradation products, transporting them into streams, ponds, and lakes. researchgate.netnih.gov The risk of runoff is highest when heavy rainfall occurs shortly after application, before the herbicide has been fully absorbed by plants or sorbed to soil particles. ncsu.edu The conversion of MSMA to more toxic inorganic forms of arsenic in the soil means that runoff can introduce these harmful species into aquatic environments. epa.gov

Management practices play a crucial role in mitigating runoff potential. Water management strategies that control irrigation and drainage, as well as restricting MSMA application in areas with a shallow water table or when heavy rains are forecasted, can help reduce arsenic transport into surface waters. researchgate.net Establishing buffer zones around permanent water bodies is a required restriction for MSMA use in turfgrass and cotton cultivation to minimize contamination via runoff. epa.gov

Dissolved vs. Colloid-Bound/Complexed Arsenic in Soil Solution

In the soil solution, arsenic derived from MSMA exists in various forms, including as "free" dissolved ions and bound to mobile colloids or complexed with dissolved organic matter (DOM). researchgate.netacs.orgscispace.com The partitioning between these phases is critical for understanding the mobility and bioavailability of arsenic in the environment. researchgate.netacs.org

Arsenic can bind to inorganic colloids, such as fine particles of iron and aluminum oxides, and be transported with them through the soil profile. researchgate.netnih.gov Additionally, arsenic can form soluble complexes with DOM. researchgate.net The presence of organic matter, particularly from amendments like peat, plays a significant role in the distribution of arsenic in the dissolved phase. researchgate.netacs.org Studies using equilibrium membrane dialysis have shown that in extracts from soils containing peat, a majority of the dissolved arsenic was associated with substances of a specific molecular weight (between 500 and 3500 Da). researchgate.netacs.org

This association with DOM can affect arsenic's fate in several ways. The formation of soluble arsenic-organic complexes can enhance its mobility and potential for leaching. researchgate.net Conversely, the binding of arsenic to these dissolved substances also affects its bioavailability to microorganisms, which in turn influences the rates and pathways of microbial transformations like methylation and demethylation. researchgate.netacs.org Therefore, the addition of organic amendments like peat can alter soil properties that control arsenic transport and transformation. researchgate.netacs.org

Microbial Biogeochemical Cycling of Arsenic in Various Ecosystems

Microorganisms play a central and critical role in the biogeochemical cycling of arsenic following the application of MSMA. researchgate.netresearchgate.net They mediate key transformation processes, including methylation and demethylation, which dictate the speciation, mobility, and toxicity of arsenic in the environment. researchgate.netauburn.edunih.gov

Upon entering the soil, the active component of MSMA, monomethylarsonate (MMA), can be transformed by certain soil microorganisms. researchgate.net One key process is further methylation, where microbes add another methyl group to MMA to form dimethylarsinic acid (DMA). researchgate.netauburn.edu This methylation is a significant pathway in the environmental fate of MSMA. auburn.edu The presence of the arsenite (As(III)) methyltransferase gene, arsM, in a wide diversity of soil microbes is an indicator of their capacity for arsenic methylation. acs.org

Conversely, other microorganisms can demethylate MMA back to more toxic inorganic arsenic, primarily arsenate (As(V)) under aerobic conditions. science.govresearchgate.net This process of demethylation is a crucial step, as it can increase the potential environmental risk. epa.gov The transformation of MMA in soil results in the co-occurrence of multiple arsenic species, including MMA, DMA, arsenite (As(III)), and arsenate (As(V)). nih.govnih.gov

Arsenate Reduction and Arsenite Oxidation Processes

The transformation between arsenate (As(V)) and arsenite (As(III)) is a critical process influencing the mobility and toxicity of arsenic in the environment. Under oxidizing, aerobic conditions, pentavalent arsenic compounds like arsenate are predominant. oup.com Conversely, in anaerobic, reducing environments, trivalent arsenic compounds such as arsenite are more stable. oup.com The reduction of arsenate to the more mobile arsenite is not expected to occur in the typically well-aerated surface soils where MSMA is applied. oup.com

The oxidation of arsenite to arsenate is a key detoxification process, as arsenate is generally less toxic and less mobile due to its stronger affinity for mineral surfaces. mdpi.com While chemical oxidation can occur, microbial oxidation is often faster and plays a significant role in decreasing arsenic availability in the environment. mdpi.com

Influence of Microorganisms on Arsenic Speciation

Microorganisms are primary drivers of arsenic speciation, mobility, and toxicity in ecosystems like soil. nih.gov They can influence arsenic transformations through several metabolic processes. researchgate.netresearchgate.net Some microbes can reduce arsenate to arsenite, while others can oxidize arsenite to arsenate. mdpi.comgeoscienceworld.org

Furthermore, microorganisms can methylate inorganic arsenic to form mono-, di-, and trimethylated arsenicals. nih.gov For instance, some bacteria can methylate MMA to dimethylarsinic acid (DMA). researchgate.net Conversely, demethylation by other microorganisms can transform organic arsenicals back into inorganic forms. researchgate.netgeoscienceworld.org These microbial transformations are integral to the biogeochemical cycling of arsenic. researchgate.net The presence of specific genes, such as arsC for arsenate reduction and arsM for arsenite methylation, indicates the potential for these transformations within a microbial community. frontiersin.org

Arsenic Cycling in Rice Paddies and Agricultural Systems

Rice paddies represent a unique agricultural system where the biogeochemical cycling of arsenic is particularly dynamic due to fluctuating redox conditions. researchgate.net Under the flooded, anaerobic conditions typical of rice cultivation, the reduction of arsenate to the more mobile arsenite is enhanced. nih.gov This increases the bioavailability of arsenic to rice plants. frontiersin.org

Microbial processes are central to arsenic cycling in these systems. nih.gov In flooded paddy soils, arsenic methylation is often enhanced, leading to the production of compounds like dimethylarsenate (DMAs). researchgate.net The continuous flooding of fields can lead to higher concentrations of arsenite and methylated arsenic in the soil pore water and, consequently, in the rice grains. frontiersin.org The historical use of arsenical pesticides, including MSMA, in some agricultural regions has contributed to the legacy of arsenic in these soils. nih.govscience.gov

The table below summarizes the key microbial processes influencing arsenic speciation in agricultural systems:

| Microbial Process | Transformation | Key Genes | Environmental Impact |

| Arsenate Reduction | Arsenate (As(V)) → Arsenite (As(III)) | arsC | Increases arsenic mobility and bioavailability. frontiersin.org |

| Arsenite Oxidation | Arsenite (As(III)) → Arsenate (As(V)) | aoxB | Decreases arsenic mobility and toxicity. mdpi.comfrontiersin.org |

| Arsenic Methylation | Inorganic Arsenic → Methylated Arsenic (e.g., MMA, DMA) | arsM | Can increase or decrease toxicity depending on the specific compound and conditions. nih.govfrontiersin.org |

| Arsenic Demethylation | Methylated Arsenic → Inorganic Arsenic | - | Returns arsenic to its inorganic forms. researchgate.netgeoscienceworld.org |

Factors Influencing Arsenic Speciation Changes in Environmental Systems

Several interconnected factors influence the changes in arsenic speciation in the environment. oup.com

Redox Potential (Eh) and pH : These are considered the most critical factors controlling arsenic speciation. mdpi.com Oxidizing conditions favor arsenate, while reducing conditions favor the more mobile arsenite. oup.comwikipedia.org Arsenate adsorption typically decreases with increasing pH, whereas arsenite adsorption shows a broad maximum around neutral pH. geoscienceworld.org

Soil and Sediment Mineralogy : The types and quantities of minerals, particularly iron (Fe) and aluminum (Al) (hydr)oxides and clay minerals, significantly affect arsenic sorption. oup.com Arsenate, for example, binds strongly to these minerals. oup.com

Microbial Community : The composition and activity of the microbial community dictate the rates and types of arsenic transformations, such as reduction, oxidation, and methylation. nih.govregulations.gov

Organic Matter : Natural organic matter (NOM) can influence arsenic mobility by competing for binding sites on mineral surfaces and by serving as a substrate for microbial activity, which can lead to reducing conditions. geoscienceworld.org

Presence of Competing Ions : Ions like phosphate (B84403), which is structurally similar to arsenate, can compete for adsorption sites on minerals, potentially leading to the desorption of arsenic. oup.com

The following table details the influence of key environmental factors on arsenic speciation:

| Factor | Influence on Arsenic Speciation |

| Redox Potential (Eh) | High Eh (oxidizing) favors arsenate (As(V)); Low Eh (reducing) favors arsenite (As(III)). oup.com |

| pH | Affects the surface charge of minerals and the chemical form of arsenic species, influencing adsorption. geoscienceworld.org |

| Iron (Fe) and Aluminum (Al) Oxides | Provide primary binding sites for arsenic, especially arsenate, limiting its mobility. oup.com |

| Microorganisms | Mediate key transformations including reduction, oxidation, methylation, and demethylation. researchgate.netnih.gov |

| Organic Matter | Can compete for sorption sites and fuel microbial activity that alters redox conditions. geoscienceworld.org |

| Phosphate | Competes with arsenate for adsorption sites, potentially increasing arsenic mobility. oup.com |

Molecular Mechanisms of Monosodium Methanearsonate and Arsenic Metabolite Interactions Non Clinical

Cellular Uptake Mechanisms of Arsenic Species

The entry of arsenic into microbial and plant cells is a critical first step in its metabolic journey and subsequent toxicological impact. The primary mechanisms of uptake are largely adventitious, meaning that arsenic compounds utilize transport systems intended for essential nutrients.

In both prokaryotic and eukaryotic organisms, pentavalent arsenic (arsenate, As(V)), which is structurally similar to phosphate (B84403), is primarily taken up by phosphate transport systems. nih.govoup.comoup.com In bacteria such as E. coli, this includes the high-affinity Pst and low-affinity Pit transporters. nih.gov Similarly, in plants, arsenate enters root cells through high-affinity phosphate transporters of the Pht1 family. oup.com

Trivalent arsenic (arsenite, As(III)), which exists as the uncharged molecule As(OH)₃ at physiological pH, enters cells through different pathways. oup.comnih.gov Aquaglyceroporins, which are membrane channels responsible for the transport of water, glycerol, and other small, uncharged solutes, are the primary conduits for arsenite uptake in a wide range of organisms, including bacteria (e.g., GlpF in E. coli), yeast (e.g., Fps1p), and plants (e.g., Nodulin 26-like intrinsic proteins or NIPs). nih.govoatext.com In some organisms, such as yeast and mammals, hexose permeases have also been identified as a pathway for arsenite uptake. oatext.com

The efficiency of uptake can vary depending on the arsenic species and the specific organism. For instance, trivalent methylated arsenic species have been observed to have higher uptake rates than their pentavalent counterparts. nih.gov

Below is a table summarizing the primary cellular uptake transporters for different arsenic species in microbial and plant systems.

| Arsenic Species | Transporter Family | Specific Examples in Organisms |

| Arsenate (As(V)) | Phosphate Transporters | E. coli: Pst, Pit systems nih.gov Plants: Pht1 family transporters oup.com |

| Arsenite (As(III)) | Aquaglyceroporins | E. coli: GlpF nih.gov Yeast: Fps1p nih.gov Plants: NIPs oatext.com |

| Arsenite (As(III)) | Hexose Permeases | Yeast, Mammalian cells oatext.com |

Biotransformation Pathways of Arsenic within Microbial and Plant Systems

Once inside the cell, arsenic compounds are subjected to a variety of biotransformation processes. These pathways play a crucial role in arsenic detoxification and mobilization. nih.govsemanticscholar.orgnih.gov Microorganisms, in particular, exhibit a remarkable diversity of arsenic metabolic pathways. researchgate.netmdpi.com

Arsenic biomethylation is a significant biotransformation pathway observed in bacteria, archaea, fungi, and algae. nih.govnih.gov This process involves the enzymatic addition of methyl groups to inorganic arsenic, leading to the formation of various methylated arsenicals, including monomethylarsonate (MMA), dimethylarsinate (DMA), and volatile trimethylarsine (TMA). nih.govnih.gov

The key enzyme responsible for this transformation is the As(III) S-adenosylmethionine (SAM) methyltransferase, known as ArsM in microbes. nih.govfrontiersin.org The ArsM enzyme catalyzes the stepwise methylation of arsenite. frontiersin.org While biomethylation has been considered a detoxification process, as it can lead to the formation of volatile compounds that can be expelled from the cell, some of the trivalent methylated intermediates, such as monomethylarsonous acid (MMA(III)), are more toxic than inorganic arsenite. nih.govacs.orgacs.org

In plant systems, there is little evidence to suggest that higher plants themselves can methylate arsenic. oup.comnih.gov The methylated arsenic species found in plants are believed to originate from the activity of soil microorganisms in the rhizosphere, which are then taken up by the plant. oup.comnih.govacs.org

A common strategy for arsenic detoxification in both microbes and plants is the reduction of arsenate (As(V)) to arsenite (As(III)). oup.comnih.gov This reduction is catalyzed by enzymes known as arsenate reductases. oup.comwikipedia.org The resulting arsenite is then typically extruded from the cell. nih.gov

In microorganisms, there are two main types of arsenate reductases. The most common is the cytoplasmic arsenate reductase, encoded by the arsC gene, which is part of the ars operon for arsenic resistance. oup.comnih.gov The ArsC enzyme couples the reduction of arsenate to the oxidation of cellular thiols like glutathione (in E. coli) or thioredoxin (in Staphylococcus aureus). oup.com

Some bacteria can also use arsenate as a terminal electron acceptor in anaerobic respiration, a process known as dissimilatory arsenate reduction. nih.govwikipedia.org This is carried out by a membrane-bound arsenate reductase complex, encoded by the arr genes. nih.govpnas.org

Following the reduction of arsenate to arsenite, or the direct uptake of environmental arsenite, cells employ efflux systems to expel the more toxic trivalent arsenic. nih.govnih.gov These efflux systems are crucial for arsenic resistance.

In bacteria, there are several families of arsenite efflux permeases. The ArsB protein, often found in E. coli, is an arsenite transporter that can function alone or in conjunction with the ArsA ATPase to form an ATP-driven efflux pump. oup.comnih.gov The Acr3 family of proteins represents another widespread group of arsenite efflux permeases found in many bacteria. nih.govnih.gov

Additionally, specific transporters for methylated arsenicals have been identified. For example, ArsP is a permease that selectively exports trivalent methylarsenicals like MAs(III). nih.gov Another transporter, ArsK, has a broader substrate specificity and can efflux both inorganic and organic trivalent arsenicals. nih.gov

In plants, aquaglyceroporins (NIPs) have been shown to facilitate the efflux of arsenite from root cells into the xylem for translocation to the shoots, and also potentially back out into the soil. oatext.comresearchgate.net

The following table details the key enzymes and transporters involved in arsenic biotransformation and efflux.

| Process | Enzyme/Transporter | Gene(s) | Function | Organism(s) |

| Biomethylation | As(III) S-adenosylmethionine methyltransferase | arsM | Stepwise methylation of As(III) frontiersin.org | Bacteria, Archaea, Fungi, Algae nih.gov |

| Arsenate Reduction (Detoxification) | Cytoplasmic Arsenate Reductase | arsC | Reduction of As(V) to As(III) oup.comnih.gov | Bacteria, Archaea wikipedia.org |

| Arsenate Reduction (Respiration) | Dissimilatory Arsenate Reductase | arr | Reduction of As(V) for anaerobic respiration nih.govpnas.org | Bacteria, Archaea nih.gov |

| Arsenite Efflux | Arsenite Efflux Pump | arsB | Efflux of As(III) oup.comnih.gov | Bacteria nih.gov |

| Arsenite Efflux | Arsenite Efflux Permease | Acr3 | Efflux of As(III) nih.govnih.gov | Bacteria nih.gov |

| Methylarsenite Efflux | Methylarsenite Efflux Permease | arsP | Efflux of MAs(III) nih.gov | Bacteria nih.gov |

| Arsenite Efflux (Plants) | Aquaglyceroporins | NIPs | Bidirectional transport of As(III) oatext.com | Plants oatext.com |

Microorganisms have evolved a variety of sophisticated detoxification pathways to cope with arsenic toxicity, primarily encoded by the ars operon. nih.govnih.govbohrium.com The most common mechanism involves the reduction of intracellular arsenate to arsenite by ArsC, followed by the extrusion of arsenite from the cell by an efflux permease like ArsB or Acr3. nih.govoaji.net

In addition to reduction and efflux, some microorganisms can oxidize the more toxic arsenite to the less toxic arsenate, a process that can also be a mechanism for generating cellular energy. nih.govmdpi.com Biomethylation, as previously discussed, can also be considered a detoxification strategy, particularly when it leads to the formation of volatile arsenicals that can diffuse out of the cell. nih.gov

Intermolecular Interactions of Arsenic Compounds with Biological Molecules

The toxicity of arsenic compounds stems from their ability to interact with and disrupt the function of essential biological molecules. Trivalent arsenic species, including arsenite and its methylated derivatives, have a high affinity for sulfhydryl groups (-SH) found in the amino acid cysteine. nih.govresearchgate.net

This interaction can lead to the formation of stable covalent bonds with cysteine residues in proteins, which can inactivate enzymes and disrupt protein structure and function. researchgate.netmdpi.com Arsenite can form strong bonds with proteins containing closely spaced (vicinal) thiol groups. nih.gov

Pentavalent arsenic (arsenate), due to its chemical similarity to phosphate, can interfere with phosphate-dependent metabolic processes. For example, it can replace phosphate in ATP synthesis, leading to the formation of an unstable ADP-arsenate molecule that readily hydrolyzes, thus uncoupling oxidative phosphorylation. researchgate.netresearchgate.net

The interaction of arsenic with biological molecules is complex and depends on the specific arsenic species and the functional groups present on the biological molecule. mdpi.comacs.orgresearchgate.net

Binding to Sulfhydryl Groups of Proteins and Enzymes

Trivalent arsenic metabolites, such as arsenite (AsIII) and its methylated forms like monomethylarsonous acid (MMAIII), exhibit a strong affinity for sulfhydryl (-SH) groups. wikipedia.orgnih.govnih.govacs.org These groups are present in the amino acid cysteine, a key component of many proteins and enzymes. wikipedia.org The binding of trivalent arsenicals to these thiol groups can lead to the inactivation of critical enzymes. nih.govresearchgate.net

This interaction is a primary mechanism of arsenic's toxicity, as it can disrupt numerous metabolic pathways. wikipedia.org For example, the enzyme pyruvate dehydrogenase (PDH), which is crucial for cellular energy metabolism, is inhibited when its lipoic acid cofactor's thiol group is targeted by trivalent arsenic species. wikipedia.org It is estimated that arsenic can inactivate up to 200 different enzymes through this mechanism. acs.orgresearchgate.net The binding affinity of trivalent arsenite derivatives for sulfhydryl groups is generally higher than that of pentavalent arsenate metabolites. wikipedia.org This high affinity is exploited by chelating agents like British anti-Lewisite, which contain thiol groups that bind to arsenic, facilitating its excretion from the body. wikipedia.org

Substitution of Phosphorus in Biochemical Reactions

Pentavalent arsenic, or arsenate (AsV), the form found in monosodium arsenate, is structurally very similar to phosphate (PO4³⁻). wikipedia.org This resemblance allows arsenate to substitute for phosphate in a variety of essential biochemical reactions, a process known as arsenolysis. wikipedia.orgnih.gov